

Application Notes and Protocols for FD-1080 in Vascular Imaging

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Compound of Interest

Compound Name: FD-1080

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Introduction

FD-1080 is a small-molecule heptamethine cyanine dye that serves as a fluorescent probe for in vivo imaging within the second near-infrared (NIR-II) window.^{[1][2]} Its excitation and emission spectra, both occurring above 1000 nm, allow for deep tissue penetration, high spatial resolution, and a high signal-to-background ratio by minimizing tissue autofluorescence and light scattering.^{[1][3]} These characteristics make **FD-1080** an invaluable tool for high-resolution visualization of vascular structures in preclinical research.^{[1][4]}

This document provides detailed application notes and protocols for the use of **FD-1080** in vascular imaging techniques, designed to assist researchers in obtaining high-quality and reproducible results.

Physicochemical and Optical Properties

FD-1080's utility in vascular imaging is underpinned by its distinct spectral properties and behavior in biological media. A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value	Notes
Excitation Wavelength (λ_{ex})	~1064 nm	Optimal for deep tissue penetration.[1][5]
Emission Wavelength (λ_{em})	~1080 nm	Falls within the NIR-II window, reducing autofluorescence.[5][6]
Absorption Peak	~1046 nm	[6]
Quantum Yield (in ethanol)	0.31%	[1][7]
Quantum Yield (with FBS)	5.94%	Complexation with Fetal Bovine Serum significantly enhances fluorescence.[1][3][8]
Molecular Structure	Heptamethine Cyanine	Contains sulphonic and cyclohexene groups to improve water solubility and stability.[1][3]

Key Applications in Vascular Imaging

FD-1080 is a versatile tool for a range of vascular imaging applications, including:

- High-resolution angiography: Enables detailed visualization of blood vessels, including fine capillaries, in deep tissues.[1]
- Cerebral vascular imaging: Allows for non-invasive imaging of brain vasculature through the intact skull.[1][5]
- Tumor vascular imaging: Can be used to study the abnormal vasculature associated with tumors.[9]
- Lymphatic imaging: Derivatives of **FD-1080**, such as HSA@CO-1080, have been developed for lymphatic system visualization.[10]

- Dynamic physiological monitoring: Can be used to quantify physiological parameters like respiratory rate by tracking liver motion.[\[1\]](#)[\[5\]](#)

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of **FD-1080** for in vivo vascular imaging.

Protocol 1: Preparation of FD-1080-FBS Complex for Enhanced Imaging

Objective: To prepare an **FD-1080** solution with enhanced quantum yield for in vivo vascular imaging.

Materials:

- **FD-1080** powder
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile, pyrogen-free water for injection
- 0.22 µm sterile syringe filter

Procedure:

- Prepare **FD-1080** Stock Solution:
 - Dissolve **FD-1080** powder in sterile, pyrogen-free water to a concentration of 1 mg/mL.
 - Vortex thoroughly to ensure complete dissolution.
 - Sterile filter the solution using a 0.22 µm syringe filter.
- Prepare **FD-1080**-FBS Complex:

- In a sterile tube, mix the **FD-1080** stock solution with FBS at a 1:1 (v/v) ratio. For example, mix 500 µL of **FD-1080** stock with 500 µL of FBS.
- Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
- Final Formulation:
 - The resulting **FD-1080**-FBS complex is ready for injection. The final concentration of **FD-1080** will be 0.5 mg/mL.

Protocol 2: In Vivo Vascular Imaging in a Mouse Model

Objective: To perform high-resolution NIR-II imaging of the vasculature in a mouse model.

Materials:

- Prepared **FD-1080**-FBS complex (from Protocol 1)
- Animal model (e.g., nude mouse)
- Anesthetic (e.g., isoflurane)
- NIR-II imaging system equipped with:
 - A 1064 nm laser for excitation.[\[1\]](#)
 - An InGaAs camera sensitive in the 1000-1700 nm range.
 - A long-pass filter (e.g., 1100 nm or 1300 nm) to block excitation light.[\[11\]](#)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
 - Place the anesthetized mouse on the imaging stage. Maintain body temperature using a heating pad.

- **FD-1080 Administration:**
 - Administer the **FD-1080**-FBS complex via tail vein injection. A typical dose is 100-200 μL of the 0.5 mg/mL solution.
- **Image Acquisition:**
 - Immediately after injection, begin acquiring images using the NIR-II imaging system.
 - Set the excitation laser to 1064 nm with a power density of approximately 0.33 W/cm².[\[6\]](#)
 - Use an appropriate long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.[\[11\]](#)
 - Adjust the exposure time and camera gain to achieve optimal signal-to-noise ratio. Typical exposure times are in the range of 100-200 ms.[\[10\]](#)[\[12\]](#)
- **Data Analysis:**
 - Analyze the acquired images to visualize vascular structures.
 - Quantitative analysis, such as vessel diameter and blood flow, can be performed using appropriate software.

Protocol 3: Preparation of FD-1080 Loaded Liposomes

Objective: To encapsulate **FD-1080** in liposomes for potential targeted delivery or modified pharmacokinetic studies.

Materials:

- **FD-1080**
- Phosphatidylcholine
- Cholesterol
- Chloroform/methanol solution (5:1 v/v)

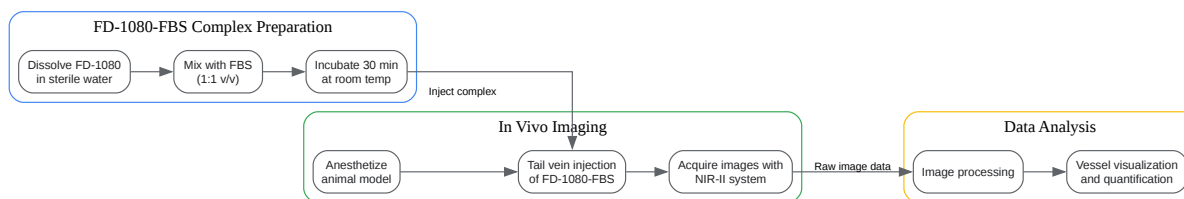
- Phosphate-Buffered Saline (PBS), 0.5 M, pH 6.5
- Rotary evaporator
- Sonicator

Procedure:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve **FD-1080** (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in the chloroform/methanol solution.[\[5\]](#)[\[13\]](#)
 - Allow the mixture to stand overnight at room temperature for complete dissolution.[\[5\]](#)[\[13\]](#)
 - Remove the organic solvent using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.[\[5\]](#)[\[13\]](#)
 - Dry the film further under a stream of nitrogen for 5 minutes to remove any residual solvent.[\[5\]](#)[\[13\]](#)
- Hydration and Liposome Formation:
 - Add 5 mL of 0.5 M PBS (pH 6.5) to the flask containing the lipid film.[\[5\]](#)[\[13\]](#)
 - Agitate the flask on a shaker and sonicate (70 Hz, 5 min) until the lipid film is fully dispersed, resulting in a transparent liquid.[\[5\]](#)[\[13\]](#)
- Characterization:
 - The resulting liposome suspension can be characterized for size and morphology using techniques such as dynamic light scattering and electron microscopy.[\[5\]](#)

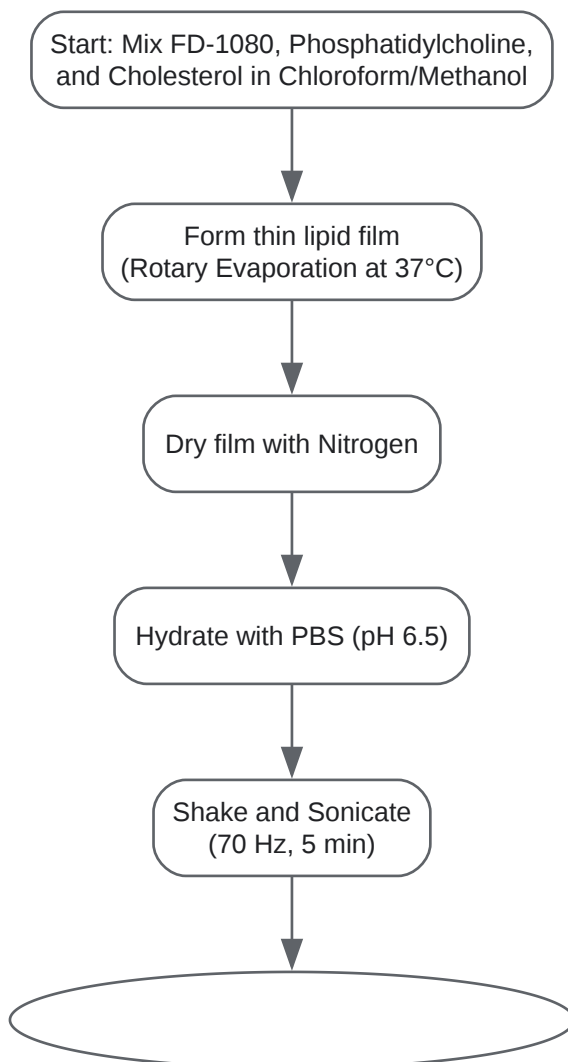
Visualizations

The following diagrams illustrate the experimental workflow for using **FD-1080** in vascular imaging.



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Caption: Experimental workflow for in vivo vascular imaging using **FD-1080-FBS** complex.



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Caption: Protocol for the preparation of **FD-1080** loaded liposomes.

Concluding Remarks

FD-1080 is a powerful and versatile fluorescent probe for high-resolution, deep-tissue vascular imaging in the NIR-II window. By following the detailed protocols and understanding its key properties, researchers can effectively utilize **FD-1080** to advance their studies in vascular biology, oncology, and other areas requiring detailed visualization of the circulatory system. The enhanced quantum yield upon binding to serum albumin and the ability to be encapsulated in liposomes further expand its potential applications in preclinical research and drug development.

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